Cas no 2265230-80-4 (O-Acetyl Avanafil)

O-Acetyl Avanafil is a chemically modified derivative of avanafil, a PDE5 inhibitor used in the treatment of erectile dysfunction. The O-acetyl group enhances the compound's stability and bioavailability, improving its pharmacokinetic profile. This modification may also facilitate controlled release or prodrug formulations, offering potential advantages in drug delivery. The compound retains the selective PDE5 inhibition properties of avanafil, ensuring efficacy while minimizing off-target effects. Its synthetic pathway and purity are critical for pharmaceutical applications, with rigorous quality control to meet regulatory standards. O-Acetyl Avanafil is of interest for further research and development in optimizing therapeutic performance.
O-Acetyl Avanafil structure
O-Acetyl Avanafil structure
Product Name:O-Acetyl Avanafil
CAS No:2265230-80-4
MF:C25H28ClN7O4
MW:526
CID:5520596
PubChem ID:167530001
Update Time:2025-05-24

O-Acetyl Avanafil Chemical and Physical Properties

Names and Identifiers

    • O-Acetyl Avanafil
    • 2265230-80-4
    • (S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate
    • G64293
    • Inchi: 1S/C25H28ClN7O4/c1-16(34)37-15-18-5-3-10-33(18)25-31-13-19(24(35)30-14-22-27-8-4-9-28-22)23(32-25)29-12-17-6-7-21(36-2)20(26)11-17/h4,6-9,11,13,18H,3,5,10,12,14-15H2,1-2H3,(H,30,35)(H,29,31,32)/t18-/m0/s1
    • InChI Key: RVTOUDVKEIWYIT-SFHVURJKSA-N
    • SMILES: C1(N2CCC[C@H]2COC(C)=O)=NC=C(C(NCC2=NC=CC=N2)=O)C(NCC2=CC=C(OC)C(Cl)=C2)=N1

Computed Properties

  • Exact Mass: 525.1891301g/mol
  • Monoisotopic Mass: 525.1891301g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 11
  • Complexity: 744
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 132Ų

O-Acetyl Avanafil Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P0223O7-100mg
(S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate
2265230-80-4 98%
100mg
$120.00 2024-05-24
1PlusChem
1P0223O7-250mg
(S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate
2265230-80-4 98%
250mg
$195.00 2024-05-24
1PlusChem
1P0223O7-1g
(S)-(1-(4-((3-Chloro-4-methoxybenzyl)amino)-5-((pyrimidin-2-ylmethyl)carbamoyl)pyrimidin-2-yl)pyrrolidin-2-yl)methyl acetate
2265230-80-4 98%
1g
$566.00 2024-05-24

Additional information on O-Acetyl Avanafil

Recent Advances in O-Acetyl Avanafil (2265230-80-4): A Comprehensive Research Brief

O-Acetyl Avanafil (CAS: 2265230-80-4), a derivative of the well-known phosphodiesterase type 5 (PDE5) inhibitor Avanafil, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its acetylated modification, exhibits enhanced pharmacokinetic properties and improved bioavailability compared to its parent molecule. Recent studies have focused on elucidating its molecular mechanisms, therapeutic potential, and applications in treating erectile dysfunction (ED) and other related conditions. This research brief aims to synthesize the latest findings on O-Acetyl Avanafil, providing a comprehensive overview of its current status in drug development and clinical applications.

One of the key areas of investigation has been the metabolic stability and absorption profile of O-Acetyl Avanafil. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the acetyl group significantly enhances the compound's resistance to first-pass metabolism, leading to higher plasma concentrations and prolonged therapeutic effects. The study utilized in vitro and in vivo models to compare the pharmacokinetics of O-Acetyl Avanafil with Avanafil, revealing a 40% increase in bioavailability and a 25% extension in half-life. These findings suggest that O-Acetyl Avanafil could offer a more efficient dosing regimen for patients, potentially reducing the frequency of administration while maintaining efficacy.

Another critical aspect of recent research has been the exploration of O-Acetyl Avanafil's selectivity for PDE5 isoforms. A groundbreaking 2024 paper in Biochemical Pharmacology employed crystallography and molecular docking simulations to map the compound's binding interactions with various PDE5 subtypes. The results indicated that O-Acetyl Avanafil exhibits superior selectivity for the PDE5A1 isoform, which is predominantly expressed in penile tissue. This specificity may translate to reduced off-target effects and improved safety profiles, addressing one of the primary concerns associated with PDE5 inhibitors. Additionally, the study identified potential allosteric binding sites that could be targeted for further structural optimization.

Clinical investigations have also progressed significantly in recent months. A phase II randomized controlled trial conducted across multiple centers in Europe and Asia evaluated the efficacy and tolerability of O-Acetyl Avanafil in patients with moderate to severe ED. The preliminary results, presented at the 2024 International Conference on Sexual Medicine, showed a 78% success rate in achieving erections sufficient for sexual intercourse, with a notably lower incidence of adverse effects (12%) compared to conventional PDE5 inhibitors (typically 20-30%). The most common side effects were mild headaches and flushing, with no reports of serious cardiovascular events. These promising outcomes have paved the way for larger phase III trials expected to commence in late 2024.

Beyond its primary indication for ED, emerging research suggests potential applications of O-Acetyl Avanafil in other therapeutic areas. A recent preclinical study published in Nature Cardiovascular Research demonstrated the compound's ability to ameliorate pulmonary hypertension in animal models through PDE5 inhibition in pulmonary vasculature. Furthermore, in vitro experiments have shown neuroprotective effects in models of Alzheimer's disease, possibly mediated by the compound's influence on cyclic GMP pathways. While these findings are preliminary, they highlight the multifaceted potential of O-Acetyl Avanafil and warrant further investigation.

From a pharmaceutical development perspective, several companies have advanced formulation technologies for O-Acetyl Avanafil. A patent application filed in early 2024 describes a novel sublingual delivery system that could provide even faster onset of action (within 10 minutes) compared to the current oral formulations. Additionally, progress has been made in developing sustained-release versions that could maintain therapeutic levels for up to 36 hours, potentially transforming the treatment paradigm for ED. These technological advancements, combined with the compound's favorable pharmacological profile, position O-Acetyl Avanafil as a strong candidate for commercialization in the near future.

In conclusion, the current body of research on O-Acetyl Avanafil (2265230-80-4) presents compelling evidence of its advantages over existing PDE5 inhibitors. The compound's enhanced bioavailability, improved selectivity, and promising clinical results suggest it may soon become an important therapeutic option for ED and potentially other conditions. As research continues to uncover its full pharmacological potential and optimal clinical applications, O-Acetyl Avanafil represents an exciting development in the field of sexual medicine and beyond. Future studies should focus on long-term safety assessments, comparative effectiveness research, and exploration of its mechanisms in non-ED indications.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.